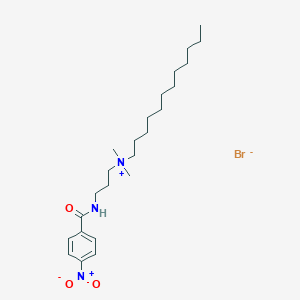
2,4-二氯异苯酞腈
描述
Synthesis Analysis
The synthesis of 2,4-Dichloroisophthalonitrile and its derivatives involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration reactions. For example, Wang Shu-zhao (2008) demonstrated a method for synthesizing 4,5-dichlorophthalonitrile, a related compound, using 4,5-dichlorophthalic acid as a raw material through a series of reactions that simplify the operation and improve yield (Wang Shu-zhao, 2008).
Molecular Structure Analysis
The molecular structure of 2,4-Dichloroisophthalonitrile derivatives has been extensively studied using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and computational methods. Eryılmaz et al. (2019) reported on the synthesis, crystallographic analysis, and theoretical studies of the 4,4′-oxydiphthalonitrile compound, providing insights into its molecular parameters, vibrational modes, and potential energy distribution analysis (Eryılmaz, Akdemir, & Inkaya, 2019).
Chemical Reactions and Properties
2,4-Dichloroisophthalonitrile undergoes various chemical reactions, including cycloaddition, substitution, and polymerization, leading to the formation of complex structures and materials with specific properties. For instance, the reaction of 4,5-dichlorophthalonitrile with amines and other nucleophiles can lead to the formation of oxazole, imidazole, and other heterocyclic compounds, demonstrating its versatility in organic synthesis (Matsumura, Saraie, & Hashimoto, 1976).
Physical Properties Analysis
The physical properties of 2,4-Dichloroisophthalonitrile and its derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies such as those by Ojala et al. (1999) on the packing similarities of isosteric molecules related to 2,4-Dichloroisophthalonitrile provide valuable information on their crystalline structures and intermolecular interactions (Ojala, Ojala, Britton, & Gougoutas, 1999).
科学研究应用
-
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Field : Environmental Science and Pollution Research .
- Application Summary : AOPs are used for the degradation of 2,4-D, a type of organochlorine pesticide that has generated public concern due to its toxicity and persistence .
- Methods : Various AOPs are evaluated and compared for their efficiency in degrading 2,4-D. These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
- Results : Ozonation showed the highest degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
-
Photocatalytic Degradation of 2,4-Dichlorophenol
- Field : Environmental Science and Pollution Research .
- Application Summary : Photocatalytic degradation, as an AOP, is used to target persistent organic pollutants (POPs) in water .
- Methods : A response surface methodology (RSM) is used to optimize the photocatalytic degradation process. The process uses copper bismuth oxide (CuBi2O4) nanoparticles against 2,4-dichlorophenol under an LED light source .
- Results : Under optimal conditions, the CuBi2O4 nanoparticle showed a remarkable photocatalytic performance of 91.6% at pH=11.0 with a pollutant concentration of 0.5 mg/L and a catalyst dose of 5 mg/L within 8 hours .
属性
IUPAC Name |
2,4-dichlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPZPBQQWYEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173591 | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroisophthalonitrile | |
CAS RN |
19846-21-0 | |
| Record name | 2,4-Dichloro-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19846-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019846210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















